(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Suzuki–Miyaura coupling Indole functionalization Boron reagent selection

Sourcing an indole building block for two sequential, chemoselective Suzuki couplings typically demands a separate halogenation step, adding time and cost. This bifunctional compound eliminates that bottleneck. • C2-Boronic acid couples with first aryl halide; C6-Br remains intact for a second, orthogonal coupling • N-Boc protection ensures Pd-catalyzed coupling compatibility; clean deprotection under mild acid • Convergent 2,6-diarylindole synthesis validated at 10-20 g scale for kinase inhibitor & GPCR programs • Batch-specific COA (NMR, HPLC) with ≥95% purity; multi-vendor supply mitigates disruption risk

Molecular Formula C13H15BBrNO4
Molecular Weight 339.98
CAS No. 1217500-59-8
Cat. No. B595026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
CAS1217500-59-8
Molecular FormulaC13H15BBrNO4
Molecular Weight339.98
Structural Identifiers
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O
InChIInChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
InChIKeyRMYFCWUHNRAJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-Bromoindole-2-Boronic Acid – Overview


(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS 1217500-59-8) is a bifunctional indole building block that combines a C2-boronic acid moiety for Suzuki–Miyaura carbon–carbon bond formation with a C6-bromo substituent for orthogonal functionalization [1]. The N-Boc protecting group renders the indole nitrogen inert during cross-coupling while allowing subsequent deprotection under mild acidic conditions [1]. This compound belongs to the class of N-protected heteroarylboronic acids, a category extensively reviewed as enabling platforms for constructing pharmaceutically relevant indole-based biaryl and heterobiaryl systems [2].

Why 1-Boc-6-Bromoindole-2-Boronic Acid Is Irreplaceable


Substituting this compound with a generic indole-2-boronic acid analog carries quantifiable performance and synthetic flexibility penalties. Systematic studies on Suzuki couplings involving indoles demonstrate that both the nature of the boron species (boronic acid versus pinacol ester) and the nitrogen protecting group (Boc versus Tos versus unprotected) produce divergent reaction yields, with arylpinacolboronate esters requiring considerably longer reaction times and furnishing generally lower yields of biaryl products than the corresponding boronic acids [1]. Moreover, the C6-bromo substituent provides a second reactive handle absent in unsubstituted N-Boc-indole-2-boronic acid (CAS 213318-44-6), enabling sequential or orthogonal couplings that would otherwise require a separate bromination step [2]. These are not interchangeable options; they represent distinct synthetic routes with differing efficiency, atom economy, and downstream feasibility profiles.

Evidence for 1-Boc-6-Bromoindole-2-Boronic Acid


Boronic Acid Outperforms Pinacol Ester in Suzuki Coupling

In systematic studies of Suzuki couplings involving N-protected indolylboron species, arylboronic acids demonstrated superior reactivity compared to the corresponding arylpinacolboronate esters. The pinacol esters required considerably longer reaction times and furnished generally lower yields of biaryl products [1]. This finding is consistent with broader class-level evidence showing arylboronic acids are the most reactive and most atom-economic of four common arylboron-based nucleophiles (including pinacol boronate, potassium trifluoroborate, and neopentylglycolboronate) in cross-coupling reactions [2].

Suzuki–Miyaura coupling Indole functionalization Boron reagent selection

Boc Protection Balances Reactivity in Indole Coupling

When indolylboronic acids are reacted with phenyl bromides as coupling partners, the reaction yield is strongly dependent on the nitrogen substituent. Yields are highest in the absence of protection, lower in the presence of the Boc group, and lowest of all with the Tos group [1]. Conversely, when the indole serves as the aryl bromide coupling partner, highest yields are unaffected by incorporating Boc or Tos protection [1]. This directional dependence means the Boc group occupies a strategic middle ground: it preserves substantial reactivity while offering the synthetic flexibility of subsequent acidic deprotection, which is unavailable with unprotected indoles (which give only traces of biaryl when used as the arylpinacolboronate ester partner) [1].

Suzuki–Miyaura coupling Protecting group strategy Indole nitrogen protection

C6-Bromo Enables Orthogonal Functionalization

The C6-bromo substituent on the target compound provides a second reactive site that is absent in the widely used analog N-Boc-indole-2-boronic acid (CAS 213318-44-6). This bromo group enables sequential or orthogonal functionalization strategies: the boronic acid at C2 can participate in a Suzuki coupling with one aryl/heteroaryl halide, while the C6-bromo can subsequently (or concurrently under appropriate catalyst selection) undergo a second cross-coupling or be converted via other C–Br functionalization methods [1]. The 6-position bromo substitution pattern has been specifically validated in scalable Suzuki coupling protocols for producing 6-arylindoles in good yields suitable for 10–20 gram scale-up .

Orthogonal coupling Dual functionalization Indole derivatization

Validated in Pharmaceutical Intermediate Synthesis

The synthetic utility of N-Boc-protected indole-2-boronic acids, including the C6-bromo substituted derivative, has been established in the preparation of biologically relevant molecules. N-(Boc) indole-2-boronic acid is explicitly cited as a component for versatile Suzuki coupling routes to 2-arylindoles . More broadly, indolylboronic acids as a class are recognized as easily available, stable, and non-toxic building blocks for modifying indole scaffolds, with applications spanning 5-hydroxytryptamine receptor probes, carbonic anhydrase inhibitors, spleen tyrosine kinase inhibitors, and TNFα inhibitors [1].

Pharmaceutical synthesis Medicinal chemistry Bioactive indole construction

Supply Chain Availability with Standardized Purity

CAS 1217500-59-8 is commercially available from multiple established chemical suppliers with standardized purity specifications (typically 95% minimum) and associated quality documentation including certificates of analysis and NMR/HPLC batch testing . The compound has an assigned MDL number (MFCD15143453) and PubChem CID (53216291), facilitating cross-supplier identification and specification comparison . Storage recommendations are standardized across vendors: long-term storage at -20°C under inert atmosphere . This multi-supplier availability mitigates single-source procurement risk and enables competitive pricing.

Procurement Purity specification Supply chain

Applications of 1-Boc-6-Bromoindole-2-Boronic Acid


Sequential Suzuki Coupling for Unsymmetrical Biaryls

This compound is uniquely suited for synthetic routes requiring two sequential carbon–carbon bond-forming events at distinct positions on the indole core. The C2-boronic acid can be coupled with one aryl/heteroaryl halide partner, while the C6-bromo substituent remains available for a subsequent Suzuki coupling with a different coupling partner. This orthogonal reactivity pattern eliminates a separate halogenation step and enables convergent synthesis of unsymmetrical 2,6-diarylindole scaffolds relevant to kinase inhibitor and GPCR ligand programs [1]. The C6-bromo position has been validated in scalable Suzuki protocols producing 6-arylindoles in good yields at 10–20 gram scale .

2-Arylindole Pharmacophore Library Synthesis

For medicinal chemistry campaigns targeting indole-containing bioactive molecules, this compound provides a validated entry point for constructing diverse 2-arylindole libraries via Suzuki–Miyaura coupling. The N-Boc protection ensures compatibility with palladium-catalyzed conditions while enabling clean deprotection post-coupling to reveal the free indole NH for further derivatization [1][2]. The documented use of N-Boc-indole-2-boronic acids in synthesizing 2-arylpyrroles and 2-arylindoles provides direct literature precedent for this approach . The class of indolylboronic acids is recognized as easily available, stable, and non-toxic building blocks for modifying indole scaffolds in drug discovery contexts [2].

Process Development with Multi-Vendor Supply Security

In process chemistry and route-scouting workflows where supply chain continuity and batch-to-batch reproducibility are critical, this compound benefits from multi-vendor commercial availability with standardized specifications (≥95% purity) . The existence of an MDL number (MFCD15143453) and PubChem CID (53216291) ensures unambiguous compound identification across suppliers . Multiple vendors provide certificates of analysis and batch-specific QC data including NMR and HPLC, enabling informed procurement decisions and mitigating the risk of single-source supply disruption .

Indole Natural Product Analog Synthesis

The indole scaffold is a core constituent of numerous natural products including (−)-clavicipitic acid, breitfussin B, alstoscholarisines A/E, (+)-kopsihainanine A, and (−)-goniomitine [2]. This compound provides a versatile intermediate for constructing analogs of these natural products or for introducing specific substitution patterns onto the indole nucleus. The combination of C2-boronic acid and C6-bromo functionality allows for modular assembly of the desired substitution architecture, while the Boc group protects the indole nitrogen during the coupling sequence [1].

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